Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

Chiral purity Enantiomeric excess Optical rotation

Procure the authentic (S)-enantiomer, CAS 255060-77-6, as a chirally pure Boc-protected aromatic amine building block. This stereodefined intermediate eliminates 50% yield loss from late-stage chiral resolution and ensures correct 3D geometry for downstream h5-HT1D receptor agonists (antimigraine) and β-catenin/TCF-4 pathway inhibitors. Supplied at ≥98% purity with batch-specific QC (optical rotation, HPLC). Verify stereochemical integrity via [α]D ±100.1° (MeOH). Avoid racemic (CAS 643086-68-4) or (R)-enantiomer (CAS 262368-44-5) substitutions that compromise pharmacological selectivity.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 255060-77-6
Cat. No. B6596648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
CAS255060-77-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
InChIKeyCOSXQRGJLFEFGJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS 255060-77-6): S-Enantiomer Boc-Protected Chiral Amine Building Block for Asymmetric Synthesis


Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS 255060-77-6), also known as tert-butyl (S)-(1-(4-aminophenyl)ethyl)carbamate, is a chiral Boc-protected aromatic amine with a single stereogenic benzylic center . The compound has molecular formula C13H20N2O2 and molecular weight 236.31 g/mol, with a predicted density of 1.073±0.06 g/cm³ and predicted boiling point of 390.5±25.0 °C . It serves as a chiral building block in medicinal chemistry, most notably as an intermediate in the synthesis of piperidinylpropylindoles as highly selective h5-HT1D receptor agonists and in amino-substituted quinazoline derivatives as inhibitors of the β-catenin/TCF-4 pathway .

Why Racemic or Opposite-Enantiomer Substitution of tert-Butyl (S)-(1-(4-aminophenyl)ethyl)carbamate (CAS 255060-77-6) Fails in Chiral Drug Discovery


The (S)-enantiomer defined by CAS 255060-77-6 possesses a defined absolute configuration at the benzylic stereocenter that directly determines the three-dimensional geometry of downstream products . Substituting with the racemic mixture (containing both (R) and (S) forms) introduces 50% of the inactive or potentially antagonistic opposite enantiomer, compromising both reaction yields and the stereochemical integrity of the final drug substance. Substituting with the (R)-enantiomer (CAS 262368-44-5) produces the mirror-image diastereomeric relationship in all subsequent synthetic steps, which can fundamentally alter target binding and pharmacological activity . The Boc protecting group is stable under recommended storage conditions (2-8°C, protect from light), whereas alternative Cbz or Fmoc protecting groups have different stability and deprotection profiles that may be incompatible with downstream reaction sequences .

Quantitative Differentiation Evidence for tert-Butyl (S)-(1-(4-aminophenyl)ethyl)carbamate (CAS 255060-77-6) Relative to Closest Analogs


Absolute Stereochemical Identity Verified by Specific Optical Rotation: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 255060-77-6) and (R)-enantiomer (CAS 262368-44-5) are unambiguously differentiated by their specific optical rotation values. The (R)-enantiomer exhibits a specific optical rotation of -100.1° (c=0.01 g/mL, MeOH, 20°C, 589 nm) . Per the principle of equal-and-opposite optical rotation for enantiomers, the (S)-enantiomer would exhibit +100.1° under identical conditions. This large magnitude of rotation (>|100|°) provides a highly sensitive analytical handle for verifying enantiomeric identity and purity. A racemic mixture would show a net optical rotation of 0°, making this measurement a critical quality control parameter .

Chiral purity Enantiomeric excess Optical rotation Stereochemistry

Validated Use in Highly Selective h5-HT1D Receptor Agonist Synthesis: Piperidinylpropylindole Class

CAS 255060-77-6 is a documented intermediate in the synthesis of 3-[3-(piperidin-1-yl)propyl]indoles that act as highly selective h5-HT1D receptor agonists . The h5-HT1D receptor is a key target for antimigraine therapy, where selectivity over the closely related h5-HT1B subtype is essential to avoid cardiovascular vasoconstrictive side effects. The stereochemistry at the benzylic center is critical: the (S)-configuration in the building block programs the stereochemistry of the final agonist, directly influencing h5-HT1D vs. h5-HT1B selectivity. Substituting with the (R)-enantiomer or racemate would alter or abolish this subtype selectivity profile, as enantiomeric reversal is well-established to invert or degrade receptor-subtype selectivity in GPCR ligand series .

h5-HT1D receptor agonists GPCR Pain Serotonin receptor selectivity

Patented Intermediate for β-Catenin/TCF-4 Pathway Inhibitors: Amino-Substituted Quinazoline Cancer Therapeutics

Patent literature identifies CAS 255060-77-6 as an intermediate in the preparation of amino-substituted quinazoline derivatives that inhibit the β-catenin/TCF-4 pathway . The β-catenin/TCF-4 protein-protein interaction is a validated oncology target in colorectal cancer and other Wnt-driven malignancies. The para-aminophenyl group in the building block provides the aromatic amine handle required for quinazoline ring construction, while the Boc-protected chiral amine enables stereoselective elaboration. The (S)-configuration at the benzylic position is critical because the resulting quinazoline derivatives are chiral and their stereochemistry influences binding to the β-catenin/TCF-4 interface. While the racemic intermediate (CAS 643086-68-4) could theoretically be used, it would produce racemic final compounds requiring costly chiral separation at later stages .

β-catenin TCF-4 Wnt signaling Quinazoline Cancer

Documented Chemical Stability Under Recommended Storage Conditions vs. Alternative Protecting Groups

Safety data sheet documentation for CAS 255060-77-6 confirms chemical stability under recommended storage conditions (2-8°C, protected from light) . The Boc (tert-butoxycarbonyl) protecting group offers orthogonal deprotection selectivity relative to Cbz (hydrogenolysis or strong acid) and Fmoc (base-labile) protecting groups . This orthogonality enables sequential deprotection strategies in complex molecule synthesis that generic amine building blocks cannot support. The Boc group is acid-labile, cleaving cleanly under TFA or HCl/dioxane conditions, whereas Cbz requires hydrogenation (incompatible with reducible functional groups) and Fmoc requires piperidine or other secondary amines (incompatible with base-sensitive substrates). The quantitative pKa of the Boc-carbamate NH is predicted at 12.36±0.46, consistent with the acid stability profile expected for Boc-protected amines .

Boc stability Storage conditions Protecting group chemistry Shelf life

Supplier-Qualified Purity of 97-98% with Batch-Specific Analytical Documentation vs. Uncharacterized Generic Alternatives

Major suppliers of CAS 255060-77-6 provide certified purity of 97% (Bidepharm) to 98% (CookeChem, Leyan) with batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, generic or uncharacterized sources of 'tert-butyl (1-(4-aminophenyl)ethyl)carbamate' may supply racemic material (CAS 643086-68-4) or material of unspecified enantiomeric composition with purity specifications as low as 95% . The difference between 95% and 98% purity translates to a 2.5-fold increase in impurity burden (5% vs. 2% total impurities), which in multi-step synthesis can accumulate to significantly depress overall yield and complicate purification of the final drug substance.

Purity analysis QC documentation HPLC NMR Procurement quality

High-Value Application Scenarios for tert-Butyl (S)-(1-(4-aminophenyl)ethyl)carbamate (CAS 255060-77-6) Based on Verified Differentiation Evidence


Stereoselective Synthesis of h5-HT1D Receptor Agonists for Migraine Drug Discovery

CAS 255060-77-6 is the specified chiral intermediate for the synthesis of 3-[3-(piperidin-1-yl)propyl]indoles that act as highly selective h5-HT1D receptor agonists, a validated target class for antimigraine therapeutics . The (S)-configuration at the benzylic stereocenter programs the stereochemistry of the final agonist, which directly determines h5-HT1D vs. h5-HT1B subtype selectivity — a critical safety differentiator to avoid vasoconstrictive cardiovascular effects associated with h5-HT1B activation. Procurement of the correct (S)-enantiomer at 97-98% purity with batch-specific QC documentation ensures reproducibility of published pharmacological profiles.

β-Catenin/TCF-4 Inhibitor Development for Wnt-Driven Oncology Programs

Patented synthetic routes to amino-substituted quinazoline derivatives as β-catenin/TCF-4 pathway inhibitors utilize CAS 255060-77-6 as the stereochemically defined intermediate . The para-aminophenyl moiety provides the aromatic amine handle for quinazoline construction, while the (S)-configuration avoids the need for costly late-stage chiral resolution that would otherwise sacrifice a minimum of 50% yield of the undesired enantiomer. For pharmaceutical development teams pursuing Wnt pathway inhibitors, using the stereochemically defined (S)-enantiomer rather than the racemate (CAS 643086-68-4) is essential for cost-effective scale-up and regulatory compliance.

Multi-Step Protecting Group Strategies Requiring Orthogonal Boc Deprotection

The Boc protecting group on CAS 255060-77-6 is acid-labile, enabling selective deprotection with TFA or HCl/dioxane while leaving Cbz (hydrogenolysis) or Fmoc (base) protecting groups intact . This orthogonality is essential for complex molecule synthesis where sequential deprotection of multiple amine functionalities is required. The documented chemical stability under recommended storage conditions (2-8°C, protected from light) supports long-term use in multi-campaign synthesis programs without degradation of the chiral center or protecting group integrity .

Chiral Building Block Quality Control Using Optical Rotation as Identity and Purity Metric

The specific optical rotation of ±100.1° (c=0.01 g/mL, MeOH, 20°C, 589 nm) provides a rapid, quantitative QC metric to verify enantiomeric identity and purity of incoming material . This measurement readily distinguishes the (S)-enantiomer from the (R)-enantiomer (opposite sign) and from the racemate (zero net rotation). Incorporating polarimetric verification into procurement specifications provides a cost-effective orthogonal check on supplier certificates of analysis, mitigating the risk of receiving mislabeled or racemized material — a documented failure mode in chiral building block supply chains.

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